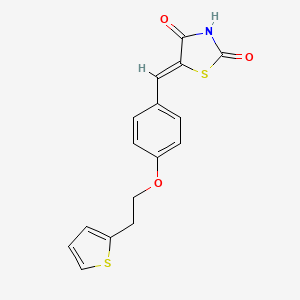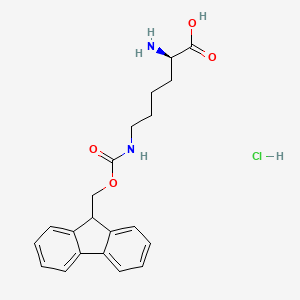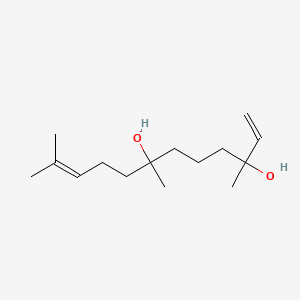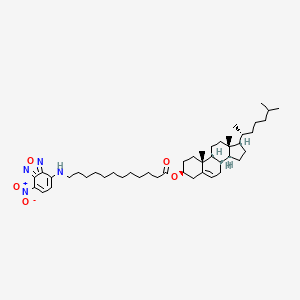
CAY10638
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary target of CAY10638 is 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) . 15-PGDH is an enzyme that catalyzes the oxidation of prostaglandins, leading to their inactivation .
Mode of Action
This compound is a derivative of Thiazolidinediones (TZDs), a class of PPARγ agonists . It acts as an inhibitor of 15-PGDH, preventing the enzyme from inactivating prostaglandins . This inhibition occurs with an IC50 value of 31 nM .
Biochemical Pathways
The inhibition of 15-PGDH by this compound affects the Cyclooxygenase Pathway , which is involved in the metabolism of prostaglandins . By inhibiting 15-PGDH, this compound prevents the conversion of prostaglandins to their inactive form, thereby increasing the levels of active prostaglandins .
Result of Action
The inhibition of 15-PGDH by this compound leads to an increase in the levels of active prostaglandins . Prostaglandins are lipid compounds with diverse hormone-like effects, including the regulation of inflammation. Therefore, the action of this compound can potentially influence processes such as inflammation and pain perception.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . Additionally, factors such as temperature and the presence of other compounds can potentially influence the stability and activity of this compound.
Biochemische Analyse
Biochemical Properties
CAY10638 plays a significant role in biochemical reactions, particularly as an inhibitor of 15-PGDH . This enzyme catalyzes the oxidation of prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulation of inflammation . By inhibiting 15-PGDH, this compound can potentially influence the levels and activities of prostaglandins in the body .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role as a 15-PGDH inhibitor . By inhibiting this enzyme, this compound can affect the balance of prostaglandins within cells, which can in turn influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with 15-PGDH . As an inhibitor of this enzyme, this compound can bind to the active site of 15-PGDH, preventing it from catalyzing the oxidation of prostaglandins . This can lead to an increase in the levels of these lipid compounds, which can then exert their various biological effects .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the metabolism of prostaglandins, specifically through its inhibition of the enzyme 15-PGDH . This can potentially affect the levels of prostaglandins and their metabolites within the body .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CAY10638 beinhaltet die Reaktion von 2-Thienylethanol mit 4-Hydroxybenzaldehyd unter Bildung eines Zwischenprodukts, das dann unter bestimmten Bedingungen mit Thiazolidindion umgesetzt wird, um das Endprodukt zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) und Dimethylsulfoxid (DMSO), wobei die Temperaturen auf einem kontrollierten Niveau gehalten werden, um eine optimale Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
Obwohl detaillierte industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, kann der Syntheseprozess unter Verwendung von Standardtechniken der organischen Synthese im größeren Maßstab durchgeführt werden. Die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsumgebungen ist entscheidend, um die Qualität und Konsistenz der Verbindung zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CAY10638 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um den Thiazolidindionring oder andere funktionelle Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Phenyl- und Thiazolidindion-Moietäten.
Häufige Reagenzien und Bedingungen
Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die Bedingungen umfassen typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und manchmal inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation oxidierte Thiazolidindion-Derivate liefern, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
CAY10638 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound übt seine Wirkungen durch Hemmung der Aktivität der 15-Hydroxyprostaglandin-Dehydrogenase aus. Dieses Enzym ist für die Oxidation von Prostaglandinen zu ihren inaktiven Formen verantwortlich. Durch die Hemmung dieses Enzyms erhöht this compound den Spiegel aktiver Prostaglandine, was verschiedene biologische Wirkungen haben kann, darunter entzündungshemmende und krebshemmende Aktivitäten . Die beteiligten molekularen Zielstrukturen und Signalwege umfassen den Cyclooxygenase-Weg und den Peroxisomen-Proliferator-aktivierten Rezeptor-gamma (PPARγ)-Weg .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Rosiglitazon: Ein weiteres Thiazolidindion-Derivat, das hauptsächlich als Antidiabetikum eingesetzt wird.
Pioglitazon: Ähnlich wie Rosiglitazon, wird es wegen seiner antidiabetischen Eigenschaften eingesetzt.
Einzigartigkeit
CAY10638 ist einzigartig in seiner potenten inhibitorischen Aktivität gegen die 15-Hydroxyprostaglandin-Dehydrogenase mit einem IC50-Wert von 31 Nanomolar . Dies macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf den Prostaglandin-Metabolismus und verwandte biologische Prozesse konzentriert .
Eigenschaften
IUPAC Name |
(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S2/c18-15-14(22-16(19)17-15)10-11-3-5-12(6-4-11)20-8-7-13-2-1-9-21-13/h1-6,9-10H,7-8H2,(H,17,18,19)/b14-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKWOUHXDKSPIX-UVTDQMKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)
![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)


![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)
![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)



